![molecular formula C28H25N2O10P B1354108 p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate CAS No. 75321-08-3](/img/structure/B1354108.png)
p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate
描述
P-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate is a useful research compound. Its molecular formula is C28H25N2O10P and its molecular weight is 580.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate is a carbapenem derivative notable for its potential as an antibiotic. Carbapenems are a class of β-lactam antibiotics characterized by their broad-spectrum antimicrobial activity and resistance to β-lactamases. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C28H25N2O10P
- Molecular Weight : 580.4793 g/mol
- Defined Stereocenters : 3
The presence of a diphenylphosphoryloxy group enhances the compound's stability and activity against various bacterial strains.
Carbapenems exert their antibacterial effects primarily by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in Gram-positive and Gram-negative bacteria.
Key Mechanisms:
- Inhibition of PBPs : The compound binds to multiple PBPs, disrupting peptidoglycan synthesis.
- Resistance to β-lactamases : The structural modifications in carbapenems, including this compound, confer resistance against hydrolysis by β-lactamase enzymes, which are produced by many resistant bacterial strains .
Antimicrobial Spectrum
Research indicates that this compound exhibits potent activity against a range of pathogens:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 µg/mL |
Staphylococcus aureus | 0.25 µg/mL |
Pseudomonas aeruginosa | 1 µg/mL |
Klebsiella pneumoniae | 0.125 µg/mL |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Efficacy Against Multidrug-Resistant Strains :
A study demonstrated that this carbapenem derivative retains activity against multidrug-resistant strains of Klebsiella pneumoniae, which are often resistant to conventional antibiotics. The study reported MIC values significantly lower than those for other β-lactams . -
In Vivo Studies :
In animal models, the compound showed promising results in reducing bacterial load in infected tissues. A notable reduction was observed in mice infected with Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential for treating serious infections .
科学研究应用
Antibacterial Activity
Research indicates that p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate exhibits potent antibacterial activity against various strains of carbapenem-resistant Enterobacteriaceae (CRE). Studies have demonstrated its effectiveness in lowering minimum inhibitory concentrations (MICs) compared to other carbapenems, making it a promising candidate for treating infections caused by resistant bacteria .
Combination Therapy
The compound has been explored in combination therapies with other antibiotics. For instance, combining it with polymyxins or tigecycline has shown improved outcomes in treating severe infections caused by KPC-producing Klebsiella pneumoniae. Clinical studies suggest that such combinations may reduce mortality rates significantly in patients with bloodstream infections .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for optimizing its clinical use. Recent studies have employed Monte Carlo simulations to evaluate dosing regimens that maximize therapeutic efficacy while minimizing toxicity. High-dose prolonged-infusion strategies have been recommended based on PK/PD modeling to achieve better clinical outcomes against high-MIC strains .
Case Study 1: Efficacy Against KPC-Producing Strains
A clinical study involving patients with KPC-producing Klebsiella pneumoniae infections demonstrated that those treated with a combination regimen including this compound had lower mortality rates compared to those receiving monotherapy. The study highlighted the compound's role in enhancing treatment success rates in critically ill patients .
Case Study 2: Treatment of Carbapenem-Resistant Infections
In a multicenter retrospective cohort study, researchers analyzed the outcomes of patients treated for carbapenem-resistant infections using this compound in combination with other antibiotics. The findings indicated a significant reduction in clinical failure rates and improved survival among patients receiving the combination therapy .
属性
IUPAC Name |
(4-nitrophenyl)methyl (5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N2O10P/c1-18(31)25-23-16-24(40-41(36,38-21-8-4-2-5-9-21)39-22-10-6-3-7-11-22)26(29(23)27(25)32)28(33)37-17-19-12-14-20(15-13-19)30(34)35/h2-15,18,23,25,31H,16-17H2,1H3/t18-,23-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLXPESSYNCTFQ-DVKBMCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N2O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226284 | |
Record name | p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77171-49-4, 75321-08-3 | |
Record name | rel-(4-Nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77171-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075321083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-NITROBENZYL (5R,6S)-2-(DIPHENYLPHOSPHORYLOXY)-6-((1R)-1-HYDROXYETHYL)CARBAPEN-2-EM-3-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ9K0JDB31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。